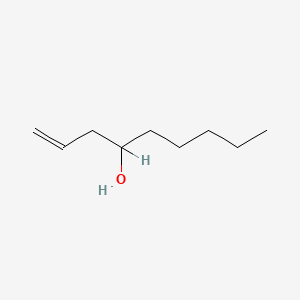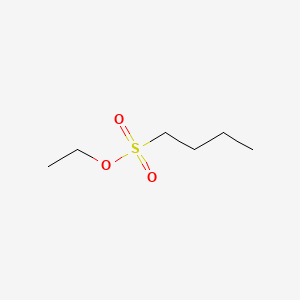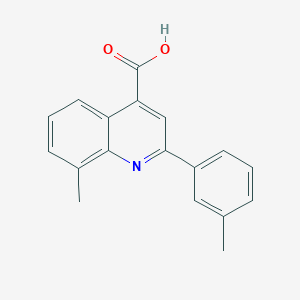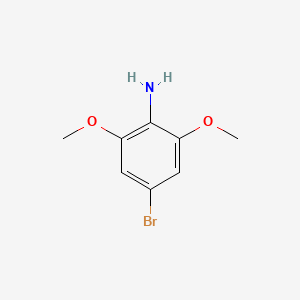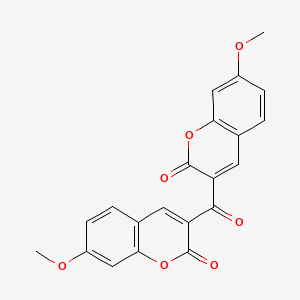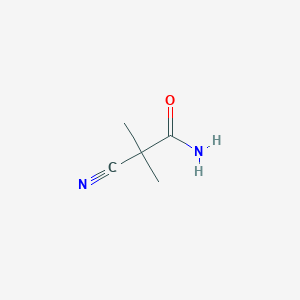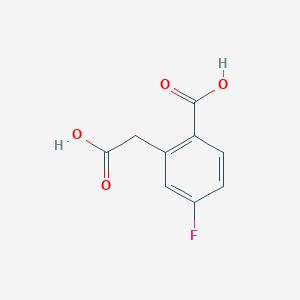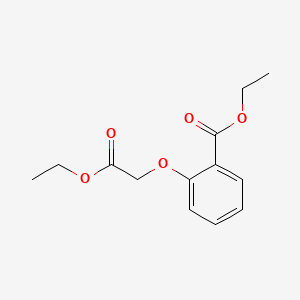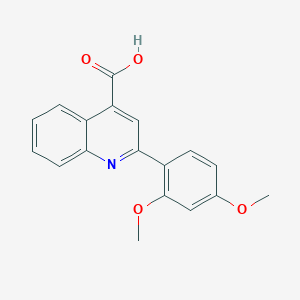
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid
Übersicht
Beschreibung
“2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 . It is a compound that falls under the category of quinoline carboxylic acids .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid” consists of a quinoline ring attached to a carboxylic acid group and a phenyl ring substituted with two methoxy groups . The InChI code for this compound is 1S/C18H15NO4/c1-22-11-7-8-17 (23-2)14 (9-11)16-10-13 (18 (20)21)12-5-3-4-6-15 (12)19-16/h3-10H,1-2H3, (H,20,21) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using similar compounds, demonstrated potent cytotoxic effects against various cancer cell lines. Some compounds exhibited significant cytotoxicity with IC(50) values less than 10 nM and showed curative effects in mouse models of colon tumors (Deady et al., 2003).
- Antirheumatic Drugs : Metabolites of ethyl 4-(3,4-dimethoxyphenyl)quinoline derivatives were studied for their anti-inflammatory effects in rat models. This research is significant in developing new types of disease-modifying antirheumatic drugs (Baba et al., 1998).
Antioxidant and Antibacterial Studies
- Antioxidant Activity : Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated good chelating ability with Fe+2 ions and showed effective scavenging activity with DPPH free radicals (Shankerrao et al., 2013).
- Antibacterial Effectiveness : Some synthesized compounds were as potent as ampicillin against various bacterial strains, highlighting their potential as antibacterial agents (Shankerrao et al., 2013).
Novel Synthetic Methods and Applications
- Synthesis of Novel Compounds : New synthetic methods have been developed for creating a variety of quinoline derivatives, which are useful in biological and chemical research (Gabrielli et al., 2016).
Zukünftige Richtungen
The future directions for research on “2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could include further exploration of their potential as HDAC inhibitors . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-11-7-8-13(17(9-11)23-2)16-10-14(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPONYUKVBDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353472 | |
| Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
313704-08-4 | |
| Record name | 2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







